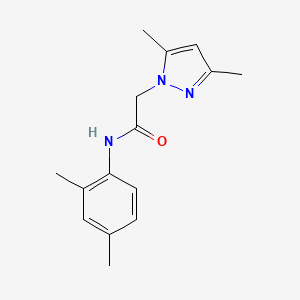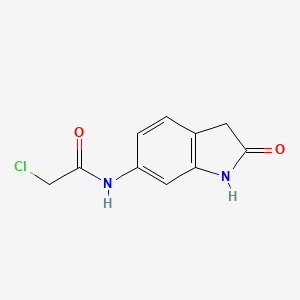
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine, also known as DFPM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases. DFPM is a potent inhibitor of several protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). In
作用機序
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine acts as a competitive inhibitor of several protein kinases, including EGFR, VEGFR, PKCδ, and GSK-3β. By binding to the ATP-binding site of these kinases, this compound prevents the transfer of phosphate groups to downstream signaling molecules, thereby blocking the activity of these kinases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the proliferation and survival of cells by blocking the activity of EGFR and VEGFR. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammatory cells, this compound inhibits the activity of PKCδ and the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines. In Alzheimer's disease, this compound inhibits the activity of GSK-3β, leading to a reduction in the phosphorylation of tau protein and the formation of neurofibrillary tangles.
実験室実験の利点と制限
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has several advantages for lab experiments, including its high potency and selectivity for protein kinases. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors of EGFR and VEGFR. Another area of interest is the study of the effects of this compound on other signaling pathways, such as the PI3K/Akt pathway. In addition, the potential applications of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease, could be explored. Finally, the development of new drug delivery systems for this compound could improve its solubility and reduce its potential toxicity.
合成法
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 2-chloro-6-methylpyrimidine-4-carboxylic acid followed by a coupling reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is then subjected to a deprotection reaction to yield this compound.
科学的研究の応用
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been extensively studied for its potential applications in the treatment of cancer, inflammatory diseases, and other conditions. Several studies have shown that this compound can inhibit the proliferation of cancer cells by blocking the activity of EGFR and VEGFR. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the protein kinase C delta (PKCδ) and the NF-κB pathway. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been shown to inhibit the activity of the tau protein kinase GSK-3β.
特性
IUPAC Name |
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4/c1-6-4-10(17-11(14)15-6)16-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWTUUSLNSPYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)



![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)
![2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)


![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)